molecular formula C23H21N3O2S2 B3016090 1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea CAS No. 329906-48-1

1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B3016090
CAS No.: 329906-48-1
M. Wt: 435.56
InChI Key: MOBQEVDZEYFTON-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds incorporating the tetrahydrobenzo[b]thiophene scaffold, similar to the chemical , have been explored as tubulin polymerization destabilizers to arrest tumor cell mitosis. Specifically, benzyl urea tetrahydrobenzo[b]thiophene derivatives demonstrate potent broad-spectrum antitumor activity against several cancer cell lines, acting through mechanisms like G2/M accumulation, cell cycle arrest, and induction of apoptosis (Abdel-Rahman et al., 2021).

Synthesis and Structural Studies

Research has focused on the synthesis and structural characterization of benzamide derivatives of benzo[b]thiophene, which include varying substituents. These studies provide insights into the molecular conformations and modes of supramolecular aggregation, crucial for understanding the chemical properties and potential applications of these compounds (Sagar et al., 2018).

Heterocyclic Synthesis

Efficient methods have been developed for synthesizing 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, involving the diazotisation of related compounds. This type of synthesis is important for creating new molecules with potential pharmaceutical applications (Sabnis & Rangnekar, 1990).

Dual Action Antidepressants

Some benzo[b]thiophene derivatives have been synthesized to act as dual antidepressant drugs, targeting 5-HT1A receptors and serotonin reuptake. This research is significant for developing new treatments for depression (Orus et al., 2002).

Antimicrobial Activity

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters has been investigated to yield various derivatives with potential antimicrobial activities. These studies are crucial for discovering new antimicrobial agents (Mohareb et al., 2004).

Antileukemic Agents

A class of 1-aryl-3-benzyl ureas, including derivatives of benzo[b]thiophene, has been synthesized and evaluated for antileukemic activity. This research contributes to finding new treatments for leukemia (Prasanna et al., 2010).

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-28-15-8-6-7-14(13-15)24-23(27)26-22-20(16-9-2-4-11-18(16)29-22)21-25-17-10-3-5-12-19(17)30-21/h3,5-8,10,12-13H,2,4,9,11H2,1H3,(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBQEVDZEYFTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.